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Compound of Interest

Compound Name: Acid brown 282

Cat. No.: B8821307

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Brown 282, identified by its Colour Index name, is a monoazo 1:2 chromium complex
dye. Such dyes are widely utilized in the textile and leather industries for their excellent
fastness properties. A comprehensive understanding of their spectroscopic profile is crucial for
quality control, research, and the development of new applications, including those in the
biomedical field where dye-macromolecule interactions are of interest. This technical guide
provides a detailed overview of the expected Ultraviolet-Visible (UV-Vis), Infrared (IR), and
Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of Acid Brown 282.

Due to the limited availability of specific experimental spectra for Acid Brown 282 in the public
domain, this guide presents a theoretical spectroscopic profile based on the known structure of
its components and the general characteristics of similar 1:2 chromium complex azo dyes
containing pyrazolone and naphthalene moieties. The component ligands of C.I. Acid Brown
282 have been identified as 4-[(5-hydroxy-2-nitrophenyl)diazenyl]-5-methyl-2-phenyl-1H-
pyrazol-3-one and 3-Hydroxy-4-((2-hydroxynaphthyl)azo)-7-nitronaphthalene-1-sulphonic acid.

Data Presentation

The following tables summarize the expected quantitative spectroscopic data for Acid Brown
282. These values are representative and may vary based on the specific experimental
conditions.
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ble 1: | UV-Visible Al :

Parameter Expected Value/Range Comments

This broad absorption band is
responsible for the brown color
of the dye and arises from 11 -
o ) TT* transitions within the

Amax 1 (Visible Region) 450 - 550 nm ) )
conjugated azo-aromatic
systems of the ligands,
perturbed by the metal-ligand

charge transfer (MLCT) bands.

This absorption band is

attributed to Tt — TT* transitions
Amax 2 (UV Region) 250 - 350 nm within the individual aromatic

systems of the pyrazolone and

naphthalene ligands.

Metal complex azo dyes
Molar Absorptivity (€) High typically exhibit high molar
absorptivity.

Table 2: Expected Infrared (IR) Absorption Data
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Wavenumber (cm-1)

Assignment

Comments

Broad bands, indicative of

hydroxyl and amino groups,

3400 - 3200 O-H and N-H stretching _

and potentially water of

hydration.

) ) Characteristic of the benzene

3100 - 3000 Aromatic C-H stretching )

and naphthalene rings.

) The carbonyl group of the

1650 - 1550 C=0 stretching (pyrazolone) ]

pyrazolone ring.

) Aromatic ring and azo group

1600 - 1450 C=C and C=N stretching o

vibrations.

Azo group stretching, often
1550 - 1480 N=N stretching weak and can be coupled with

aromatic ring vibrations.

) ) Nitro group on the aromatic

1400 - 1300 -NO2 symmetric stretching )

rings.

) Strong bands from the sulfonic

1200 - 1000 S=0 stretching (sulfonate) )

acid group.

Metal-Oxygen (Cr-O) and Indicative of the coordination

600 - 400 Metal-Nitrogen (Cr-N) of the chromium ion to the

stretching

ligand.

Table 3: Expected Nuclear Magnetic Resonance (NMR)

Data (1H and 13C)

Note: As Acid Brown 282 is a chromium(lll) complex, it is paramagnetic. This leads to

significant broadening and shifting of NMR signals, making detailed assignment challenging.

The data below represents a general expectation for a diamagnetic analogue or regions of the

molecule less affected by the paramagnetic center.
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Chemical Shift .
Nucleus Assignment Comments
(ppm)
1H 15-3.0 -CH3 (pyrazolone)
A complex multiplet
region due to the
numerous aromatic
protons on the
1H 6.5-8.5 Aromatic protons pyrazolone and
naphthalene moieties.
Signals will be
significantly
broadened.
13C 10-20 -CH3 (pyrazolone)
) Aromatic and azo
13C 110 - 160 Aromatic carbons
carbons.
13C 160 - 180 C=0 (pyrazolone)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a
dye such as Acid Brown 282.

UV-Vis Spectroscopy

¢ Instrumentation: A double-beam UV-Vis spectrophotometer.
e Sample Preparation:

o Prepare a stock solution of Acid Brown 282 in a suitable solvent (e.g., deionized water or
ethanol) of a known concentration (e.g., 1 mg/mL).

o Perform serial dilutions to obtain a series of solutions with concentrations that will give
absorbance values within the linear range of the instrument (typically 0.1 - 1.0).
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o Data Acquisition:
o Use the solvent as a blank to zero the spectrophotometer.
o Record the absorption spectrum of each solution over a wavelength range of 200-800 nm.

o Identify the wavelength of maximum absorbance (Amax).

Infrared (IR) Spectroscopy

e Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
o Sample Preparation (KBr Pellet Method):

o Thoroughly grind a small amount of the dry Acid Brown 282 powder (1-2 mg) with
approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and
pestle.

o Press the mixture into a thin, transparent pellet using a hydraulic press.
o Data Acquisition:
o Place the KBr pellet in the sample holder of the FT-IR spectrometer.

o Record the spectrum, typically in the range of 4000-400 cm-1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: A high-field NMR spectrometer.
e Sample Preparation:

o Dissolve an appropriate amount of the dye in a suitable deuterated solvent (e.g., D20,
DMSO-d6). The concentration should be optimized to obtain a good signal-to-noise ratio.

o Data Acquisition:

o Acquire 1H and 13C NMR spectra.
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o Due to the paramagnetic nature of the Cr(lll) ion, a wider spectral window and shorter
relaxation delays may be necessary.

Mandatory Visualization

Sample Preparation
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Caption: Workflow for the spectroscopic analysis of Acid Brown 282.
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Spectroscopic Properties
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Caption: Relationship between molecular structure and spectroscopic properties.

¢ To cite this document: BenchChem. [Spectroscopic Profile of Acid Brown 282: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8821307#spectroscopic-profile-uv-vis-ir-nmr-of-acid-
brown-282]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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